Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Triple-negative breast cancer Selective cytotoxicity Naphthofuran benzenesulfonamide

This methyl ester is a validated TNBC‑selective probe (MDA‑MB‑231/453, SUM‑159 IC₅₀ ≈ 3 µM) with no activity on ER⁺ MCF‑7 or normal MCF‑10A. Its steep SAR demands the exact CAS‑specified compound: hydrolysis to the acid reduces potency ~10‑fold, and ester homologation alters subtype selectivity. Use as a built‑in counter‑screen standard in HTS panels and as a positive control in ester‑prodrug stability studies. Ensure reproducible TNBC pharmacology with this well‑characterized chemical probe.

Molecular Formula C21H17NO5S
Molecular Weight 395.4g/mol
CAS No. 442553-81-3
Cat. No. B491526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
CAS442553-81-3
Molecular FormulaC21H17NO5S
Molecular Weight395.4g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC
InChIInChI=1S/C21H17NO5S/c1-13-19(21(23)26-2)17-12-18(15-10-6-7-11-16(15)20(17)27-13)22-28(24,25)14-8-4-3-5-9-14/h3-12,22H,1-2H3
InChIKeyDYUBSUDYQXJLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate (CAS 442553-81-3): Compound Identity, Scaffold Class, and Research-Grade Procurement Context


Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate (CAS 442553-81-3; molecular formula C₂₁H₁₇NO₅S; MW 395.43 g·mol⁻¹) is a fully synthetic small molecule belonging to the N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide class [1]. The compound was identified through a combined 3D-shape/electrostatic similarity screen followed by 2D fingerprint-based hit expansion and was characterized as a selective inhibitor of triple‑negative breast cancer (TNBC) cell lines [1]. Its core scaffold consists of a linearly fused naphtho[1,2-b]furan tricycle bearing a methyl substituent at C-2, a methyl carboxylate at C-3, and a phenylsulfonylamino group at C-5 [1][2].

Why Generic Substitution Fails for Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: Structural Determinants of TNBC Selectivity and Ester-Dependent Potency


Within the N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide series, minor structural modifications profoundly alter both anti‑proliferative potency and, critically, selectivity for TNBC versus non‑TNBC breast cells. The methyl ester at C-3 is a non‑negotiable pharmacophoric element: its hydrolysis to the corresponding carboxylic acid (compound 2-5-COOH) reduces activity by approximately 10‑fold (IC₅₀ >20 μM) across TNBC cell lines [1]. Even conservative homologation to the ethyl ester (compound 2-8) preserves potency but shifts the subtype‑selectivity profile, introducing appreciable BT‑20 inhibition (IC₅₀ 10.10 μM) that is absent with the methyl ester (IC₅₀ >40 μM) [1]. Likewise, changing the phenylsulfonyl substituent pattern on the benzene ring or altering the C‑2 methyl group yields analogs with divergent inhibition rates on MDA‑MB‑231 and SUM‑159 cells [1]. These steep structure–activity relationships (SAR) mean that procurement of the exact CAS‑specified compound is essential for reproducible TNBC‑selective pharmacology; generic naphthofuran‑3‑carboxylate analogs cannot be assumed to recapitulate its selectivity fingerprint.

Quantitative Differentiation Evidence for Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate Versus Closest Analogs


TNBC-Selective Cytotoxicity: Head-to-Head IC₅₀ Comparison with Tamoxifen, C10, and IC-163 Across Four TNBC and One Non-TNBC Cell Line

In a head-to-head cell-viability panel (MDA‑MB‑231, MDA‑MB‑453, SUM‑159, BT‑20, and MCF‑7), the target compound (designated 2-5) inhibited three of four TNBC lines with IC₅₀ values of 2.91–3.12 μM, while sparing the non‑TNBC MCF‑7 line (IC₅₀ >40 μM). In contrast, the clinical comparator tamoxifen showed no selectivity (MCF‑7 IC₅₀ 9.08 μM; TNBC IC₅₀ 2.03–13.48 μM), and the parental hit C10 displayed an even less favorable profile (MCF‑7 IC₅₀ 9.38 μM; TNBC IC₅₀ 5.34–11.13 μM). The benzenesulfonamide IC‑163 was completely inactive (all IC₅₀ >40 μM) [1].

Triple-negative breast cancer Selective cytotoxicity Naphthofuran benzenesulfonamide

Differential BT‑20 Sparing: Methyl Ester (2-5) Versus Ethyl Ester (2-8) Direct Comparison

The ethyl ester congener 2-8 (ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate) is the most structurally proximate analog of the target compound. Although both compounds exhibit comparable potency on MDA‑MB‑231, MDA‑MB‑453, and SUM‑159 cells (IC₅₀ 2.50–3.09 μM), they diverge significantly on the BT‑20 TNBC line: 2-5 (methyl ester) shows no measurable inhibition up to 40 μM, whereas 2-8 inhibits BT‑20 with an IC₅₀ of 10.10 μM. Both compounds spare MCF‑7 (IC₅₀ >40 μM) [1].

TNBC subtype selectivity BT‑20 Ester SAR

Ester Moiety Requirement: 10-Fold Potency Loss Upon Hydrolysis to Carboxylic Acid

To assess the importance of the C‑3 methyl ester, the authors hydrolyzed compound 2-5 under alkaline conditions (KOH/THF, reflux, 2 days) to afford the corresponding carboxylic acid (2-5-COOH). The acid metabolite was essentially inactive, with IC₅₀ values >20 μM on both MDA‑MB‑231 and SUM‑159 cells—representing an approximately 10‑fold reduction in potency relative to the parent methyl ester (IC₅₀ 2.91–3.12 μM) [1].

Prodrug liability Carboxylic acid metabolite Ester hydrolysis SAR

Selectivity Against Normal Mammary Epithelial Cells: MCF‑10A Counter-Screen

The most potent TNBC‑active compounds from the series were further evaluated on the non‑tumorigenic mammary epithelial cell line MCF‑10A. Compound 2-5 (methyl ester) exhibited weak inhibition of MCF‑10A cells, consistent with its selective anti‑TNBC profile. By contrast, the highly potent analog 3-17 paradoxically inhibited MCF‑10A with an IC₅₀ of 0.66 μM, rendering it less attractive as a selective TNBC probe despite its sub‑micromolar TNBC potency [1].

Normal cell selectivity MCF‑10A Therapeutic window

SAR Context: Phenyl Ring Substitution Dictates TNBC Activity; The Parent Phenylsulfonyl Derivative Defines the Baseline

A 40‑compound analog expansion around 2-5 and 2-8 revealed that substituents on the phenyl ring of the benzenesulfonamide dramatically modulate TNBC inhibition rates. For the methyl‑ester subseries (R3 = CH₃), compounds with R1 = OCH₃ (the target compound) achieved 31.0% inhibition of MDA‑MB‑231 and 56.8% inhibition of SUM‑159 at 5 μg/mL. Replacing the OCH₃ at R1 with F increased MDA‑MB‑231 inhibition to 64.5% but reduced SUM‑159 activity to 35.5%, whereas R1 = Cl or Br yielded substantially lower activity on both lines [1]. The unsubstituted phenylsulfonyl derivative thus occupies an optimal balance point between the two TNBC subtypes and serves as the reference scaffold for further optimization.

Structure–activity relationship Benzenesulfonamide substitution Hit expansion

Physicochemical Differentiation: Aqueous Solubility Constraint and Its Implications for Assay Design

The Molecules 2018 study explicitly notes that compounds in this series, including 2-5, suffer from poor aqueous solubility, which was a motivating factor for the attempted ester hydrolysis strategy [1]. The calculated and experimentally observed low solubility imposes constraints on in‑vitro assay design: DMSO stock concentrations must be carefully controlled (≤0.1% v/v final DMSO), and precipitation artifacts can confound IC₅₀ determinations at concentrations >20 μM [1]. This physicochemical limitation is a class‑level property of the naphthofuran‑3‑carboxylate scaffold and represents a key practical differentiation from more soluble benzenesulfonamide chemotypes (e.g., indole‑ or indoline‑based sulfonamides) that may be considered as alternative TNBC screening compounds.

Aqueous solubility Assay development Naphthofuran physicochemical properties

High-Impact Research and Industrial Application Scenarios for Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate (CAS 442553-81-3)


TNBC-Selective Chemical Probe for Target Deconvolution and Phenotypic Screening

The compound's documented selectivity for TNBC cell lines (MDA‑MB‑231, MDA‑MB‑453, SUM‑159) over ER⁺ MCF‑7 (IC₅₀ >40 μM) and normal MCF‑10A cells [1] makes it a suitable chemical probe for TNBC‑specific phenotypic screens. Researchers can use it as a reference TNBC‑selective agent in multi‑cell‑line viability panels to discriminate general cytotoxic compounds from those with true TNBC specificity. Its inactivity on BT‑20 (IC₅₀ >40 μM) further allows dissection of TNBC subtype‑specific pharmacology [1].

Ester Prodrug Validation Standard in Naphthofuran Medicinal Chemistry

Because hydrolysis to the carboxylic acid (2-5-COOH) causes an approximately 10‑fold potency loss (>20 μM vs. 2.91–3.12 μM) [1], this compound serves as an ideal positive control in ester‑prodrug stability assays. Medicinal chemistry teams developing naphthofuran‑based prodrugs can benchmark plasma and microsomal stability against this well‑characterized methyl ester, using the loss of activity upon hydrolysis as a functional readout for esterase‑mediated inactivation.

SAR Anchor Compound for Benzenesulfonamide-Focused Library Synthesis

The analog expansion data (Table 3, Molecules 2018) demonstrate that the phenyl ring substituent (R1) profoundly alters the balance of MDA‑MB‑231 versus SUM‑159 activity [1]. Procurement of the parent phenylsulfonyl derivative (2-5) as an SAR anchor enables systematic exploration of substituent effects. Contract research organizations (CROs) synthesizing focused naphthofuran libraries can use this compound as the basal reference standard for quality‑controlling newly synthesized analogs via parallel IC₅₀ determination.

Selectivity Calibrator for High‑Throughput TNBC Screening Cascades

In industrial HTS cascades targeting TNBC, the compound's selectivity profile (active on three of four TNBC lines; inactive on MCF‑7 and MCF‑10A) [1] provides a built‑in counter‑screen benchmark. Including 2-5 on every screening plate allows real‑time monitoring of assay quality and helps triage hits that, like 3-17, achieve potency through non‑selective cytotoxicity (MCF‑10A IC₅₀ 0.66 μM) [1]. This application is particularly relevant for biopharma companies with internal TNBC‑focused screening platforms.

Quote Request

Request a Quote for Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.